9-Hydroxy-6-methylnonan-2-one
Description
9-Hydroxy-6-methylnonan-2-one is an aliphatic hydroxy ketone with a molecular formula of $ \text{C}{10}\text{H}{20}\text{O}_2 $. Structurally, it consists of a nine-carbon chain with a ketone group at position 2, a hydroxyl group at position 9, and a methyl branch at position 4. The presence of both hydroxyl and ketone functional groups imparts polarity, influencing solubility in polar solvents and reactivity in nucleophilic or oxidation reactions.
Properties
CAS No. |
999-38-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
9-hydroxy-6-methylnonan-2-one |
InChI |
InChI=1S/C10H20O2/c1-9(6-4-8-11)5-3-7-10(2)12/h9,11H,3-8H2,1-2H3 |
InChI Key |
LVGGXLLFBIIYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-6-methylnonan-2-one can be achieved through several methods. One common approach involves the ozonolysis of alkenes followed by reduction. For instance, the ozonolysis of 1-methylcycloalkenes can yield hydroxyketones through the action of sodium triacetoxohydridoborate as a reducing agent . This method ensures high yields and minimal impurities.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis processes, followed by reduction steps. The reaction conditions are optimized to ensure maximum yield and purity, often involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-6-methylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted hydroxyketones.
Scientific Research Applications
9-Hydroxy-6-methylnonan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-6-methylnonan-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, depending on the context of its application .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- Aromatic vs. Aliphatic Backbone: The aromatic acetophenones in (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) differ significantly in backbone structure, leading to higher melting points (97–110°C) due to crystalline packing . In contrast, aliphatic compounds like this compound likely exhibit lower melting points and higher volatility.
- Substituent Effects: The phenyl group in 6-Nonen-2-one, 6-methyl-9-phenyl- () increases hydrophobicity compared to the hydroxylated aliphatic chain of the target compound .
- Functional Group Diversity: 9-Methyldecanoic acid () replaces the ketone with a carboxylic acid, altering acidity (pKa ~5) and reactivity toward esterification .
Key Observations :
- Synthetic Complexity: Aromatic hydroxyacetophenones () often require multi-step syntheses (e.g., Friedel-Crafts acylation), whereas aliphatic ketones like this compound might be synthesized via oxidation of secondary alcohols or ketone-functionalized Grignard reactions.
- Analytical Characterization : Aromatic compounds are typically characterized by NMR and MS due to distinct proton environments, whereas aliphatic ketones may require IR spectroscopy for hydroxyl/ketone identification.
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